N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a pyrrolidinylsulfonylbenzamide moiety, which collectively contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4S/c20-15-7-3-14(4-8-15)18-22-23-19(28-18)21-17(25)13-5-9-16(10-6-13)29(26,27)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQGWBPWBJJTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Oxadiazole Ring: : This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-bromobenzohydrazide can be reacted with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
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Amidation: : The final step involves the coupling of the sulfonylated oxadiazole with 4-aminobenzamide under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group, which can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the oxadiazole ring or the bromophenyl group. For example, catalytic hydrogenation can reduce the bromophenyl group to a phenyl group.
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Substitution: : The bromophenyl group is a site for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C (catalyst)
Substitution: Nucleophiles (amines, thiols), bases (NaOH, K2CO3)
Major Products
Oxidation: Sulfone derivatives
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxadiazole ring, known for its biological activity, makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial, anticancer, and anti-inflammatory agents.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the pyrrolidinylsulfonyl group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can enhance the compound’s binding to biological targets and improve its pharmacological properties.
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique structure comprising a 1,3,4-oxadiazole ring linked to a bromophenyl group and a pyrrolidinylsulfonyl benzamide moiety . This configuration is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related oxadiazole derivatives revealed:
- Insecticidal Activity: Certain oxadiazole compounds have shown efficacy against pests like Mythimna separate and Helicoverpa armigera, with lethal concentrations indicating significant insecticidal properties .
- Fungicidal Activity: Compounds similar to this compound demonstrated inhibitory effects against various fungi. For example, some derivatives exhibited inhibition rates exceeding 77% against Pyricularia oryae .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for further development:
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition: The oxadiazole moiety may interact with specific enzymes involved in cell proliferation and survival pathways.
Comparative Studies
To elucidate the unique properties of this compound compared to other oxadiazole derivatives, a comparison table is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1 | N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-trifluoromethyl-benzamide | Exhibits good antiproliferative activity against multiple cancer cell lines |
| 2 | 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | Different interaction profiles due to furan substitution |
| 3 | 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | Similar bromophenyl structure but different biological activity |
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
Case Study 1: Anticancer Activity
A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various oxadiazole-based compounds against fungal pathogens, one compound demonstrated superior efficacy with an inhibition rate significantly higher than standard treatments .
Q & A
Q. What are the standard protocols for synthesizing N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves three key steps:
Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under acidic conditions (e.g., using POCl₃) .
Sulfonation : Introduction of the pyrrolidin-1-ylsulfonyl group using sulfonyl chlorides in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
Coupling : Amide bond formation between the oxadiazole and benzamide moieties using coupling agents such as EDC/HOBt .
- Optimization :
- Solvent polarity (e.g., DMF for nucleophilic substitution ).
- Temperature control (60–80°C for cyclization ).
- Purification via column chromatography or recrystallization .
| Reaction Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | POCl₃, 80°C | 60–75% |
| Sulfonation | Pyrrolidine-SO₂Cl, DCM | 70–85% |
| Coupling | EDC/HOBt, RT | 65–80% |
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.5–7.8 ppm ).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~518.02) .
Q. What are the critical reaction parameters influencing yield in the synthesis of this compound?
- Methodological Answer : Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonation .
- Temperature : Cyclization requires 80°C to prevent intermediate decomposition .
- Catalysts : Use of triethylamine (Et₃N) to neutralize HCl byproducts during sulfonation .
- Reaction Time : 12–24 hours for coupling reactions to reach completion .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance its biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Strategies :
Substituent Modification : Replace bromophenyl with chlorothiophenyl for improved lipophilicity .
Sulfonamide Optimization : Substitute pyrrolidine with morpholine to alter hydrogen-bonding capacity .
- Synthetic Routes :
- Parallel synthesis for rapid derivative screening .
- Click chemistry for introducing azide-alkyne functional groups .
| Derivative Modification | Biological Activity Trend | Reference |
|---|---|---|
| Chlorothiophenyl | Increased antimicrobial | |
| Morpholine-sulfonyl | Enhanced kinase inhibition |
Q. What advanced techniques are used to study interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (e.g., KD values for protein-ligand interactions) .
- Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔH, ΔS) of binding events .
- Molecular Docking : Computational modeling using AutoDock Vina to predict binding poses in enzyme active sites .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Data Validation Steps :
Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times) .
Purity Reassessment : Verify compound purity via HPLC and exclude degradation products .
Orthogonal Assays : Cross-validate using enzymatic (e.g., fluorescence-based) and cell-based (e.g., MTT) assays .
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition resolved by standardizing ATP concentrations .
Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for this compound, and how can this be resolved?
- Methodological Answer :
- Root Causes :
- Polymorphism (crystalline vs. amorphous forms) .
- pH-dependent solubility (sulfonamide protonation in acidic buffers) .
- Resolution Strategies :
- Dynamic Light Scattering (DLS) : Measure particle size in suspension .
- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) .
| Solvent System | Solubility (mg/mL) | pH |
|---|---|---|
| PBS (pH 7.4) | 0.12 | 7.4 |
| DMSO | >50 | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
